Hemoglobins

描述

Hemoglobins is an iron-containing protein found in the red blood cells of almost all vertebrates. It is responsible for transporting oxygen from the lungs to the tissues and facilitating the return of carbon dioxide from the tissues to the lungs . This compound is a metalloprotein, a chromoprotein, and a globulin, making it a crucial component in the respiratory process .

准备方法

Synthetic Routes and Reaction Conditions: Hemoglobins synthesis in the laboratory involves the expression of globin genes in bacterial or yeast systems, followed by the incorporation of heme groups. The heme group, a tetrapyrrole ring with a central iron atom, is synthesized separately and then combined with the globin chains under controlled conditions .

Industrial Production Methods: Industrial production of hemoglobin often involves the extraction from animal blood, followed by purification processes such as chromatography and electrophoresis. Recombinant DNA technology is also employed to produce hemoglobin in large quantities, ensuring a consistent and high-quality product .

化学反应分析

Oxygen Binding and Cooperativity

The fundamental reaction of hemoglobin is the binding of oxygen to the iron in the heme group . This is a cooperative process, meaning that the binding of one oxygen molecule increases the affinity of the remaining heme sites for oxygen .

-

When oxygen binds to the iron complex, the iron atom moves towards the center of the porphyrin ring .

-

This movement triggers a conformational change in the hemoglobin tetramer, shifting it from the T (tense) state to the R (relaxed) state .

-

The shift promotes the binding of oxygen to the remaining heme groups .

The oxygen binding curve of hemoglobin is sigmoidal (S-shaped) due to this cooperative binding, rather than hyperbolic as seen in noncooperative binding .

Reaction with Nitric Oxide

Hemoglobin interacts with nitric oxide (NO), a molecule involved in various physiological processes, including vasodilation . The reaction between hemoglobin and nitric oxide is complex and can lead to different products depending on the conditions .

-

The reaction can result in the formation of nitrosylhemoglobin [HbFe(II)NO] .

-

Red blood cells facilitate the formation of HbFe(II)NO under conditions of high nitric oxide concentration .

Autoxidation

Hemoglobin undergoes autoxidation, a process where it is converted to an oxidized form . This reaction generates superoxide and methemoglobin .

-

The autoxidation reaction produces Fe(III) methemoglobin, which cannot bind oxygen .

-

Methemoglobin reductase reduces most of the methemoglobin back to Fe(II) hemoglobin .

Redox Reactions and Oxidative Stress

Hemoglobin redox reactions are a major source of red blood cell oxidative stress . The interaction of hemoglobin with hydrogen peroxide can lead to the formation of highly reactive intermediates .

-

Hydrogen peroxide reacts with Fe(II) hemoglobin to produce ferrylhemoglobin [Fe(IV)], a highly reactive species .

-

Ferrylhemoglobin can react with additional hydrogen peroxide, resulting in heme degradation, release of iron, and the formation of fluorescent heme degradation products .

-

Released iron can deposit on the membrane and act as a Fenton catalyst to oxidize lipids and proteins .

Pseudoperoxidase Activity

Hemoglobin exhibits pseudoperoxidase activity, where it can catalyze the oxidation of various substrates in the presence of hydrogen peroxide .

-

The pseudoperoxidative activity of hemoglobin has been investigated in acellular hemoglobin solutions developed as blood substitutes .

-

This activity involves a catalytic cycle with three steps: initial oxidation of HbFe(II) by hydrogen peroxide, formation of an oxo ferryl heme, and subsequent reactions leading to oxidative intermediates .

-

Reactions between hemoglobin and peroxides form the ferryl oxidation state of the protein .

Reaction with Nitrite

Deoxyhemoglobin can reduce nitrite to nitric oxide, especially under hypoxic conditions .

-

The reduction of nitrite to nitric oxide by deoxyhemoglobin is autocatalyzed .

-

Oxidative denitrosylation of the iron-nitrosyl product allows for nitric oxide formation and release in a partially oxygenated environment .

-

The deoxyhemoglobin-nitrite reaction can participate in a nitrite reductase/anhydrase redox cycle, converting nitrite into dinitrogen trioxide .

科学研究应用

Clinical Applications

1.1 Blood Substitutes

Hemoglobin-based oxygen carriers (HBOCs) are being developed as alternatives to traditional blood transfusions. These products aim to provide oxygen delivery in cases of severe anemia or trauma when blood supply is limited. Recent advancements include:

- Liposome Encapsulated Hemoglobin : This formulation enhances the stability and biocompatibility of hemoglobin, allowing for longer shelf life and improved safety profiles .

- Carbonyl-HbV and Met-HbV : These variants are designed for specific therapeutic roles, such as anti-inflammatory agents and antidotes for carbon monoxide poisoning .

Table 1: Overview of Hemoglobin-Based Oxygen Carriers

| Type | Application | Key Benefits |

|---|---|---|

| Liposome Encapsulated Hb | Blood transfusion alternative | Increased stability |

| Carbonyl-HbV | Anti-inflammatory therapy | Reduces inflammation |

| Met-HbV | Antidote for CO poisoning | Rapid detoxification |

Therapeutic Innovations

2.1 Cancer Therapy

Recent studies have explored the use of hemoglobin in targeted cancer therapies. Hemoglobin's ability to bind various gases allows it to be used in the delivery of therapeutic agents directly to tumor sites, enhancing treatment efficacy while minimizing systemic side effects .

2.2 Wound Healing

Hemoglobin has shown promise in wound healing applications due to its role in oxygen delivery and modulation of inflammatory responses. Research indicates that hemoglobin can facilitate tissue regeneration and improve healing outcomes when applied topically or incorporated into biomaterials .

Genetic and Molecular Research

3.1 Genetic Correction of Hemoglobinopathies

Innovative approaches are being developed for the genetic correction of hemoglobin disorders such as sickle cell anemia. Recent studies have demonstrated the use of human gamma-globin gene vectors that successfully correct mutations in a humanized mouse model, paving the way for potential clinical applications .

3.2 Molecular Medicine Insights

The study of hemoglobin has significantly contributed to molecular medicine, particularly in understanding disease mechanisms related to hemoglobinopathies. Research has elucidated the relationship between hemoglobin structure and function, aiding in the development of treatments like hydroxyurea for sickle cell disease .

Case Studies

4.1 Uvaria Chamea Extract Study

A recent study investigated the effects of Uvaria chamea extract on sickle cell disease models, demonstrating significant reductions in sickling rates and oxidative stress markers when administered at specific doses . This highlights the potential for natural compounds to modulate hemoglobin function therapeutically.

4.2 Hemoglobin Encapsulation Techniques

Innovations in encapsulating hemoglobin within nanocarriers have shown promising results in preclinical trials, enhancing oxygen delivery capabilities while maintaining hemoglobin's biophysical properties . These advancements are crucial for developing safe and effective HBOCs.

作用机制

Hemoglobins exerts its effects primarily through its ability to bind and transport oxygen. The iron atom in the heme group binds oxygen molecules in the lungs, forming oxyhemoglobin. This oxygen is then released in the tissues where it is needed for cellular respiration .

Molecular Targets and Pathways: this compound interacts with various molecules, including carbon dioxide, nitric oxide, and hydrogen ions. These interactions facilitate the transport of gases and the regulation of blood pH . The binding and release of oxygen are regulated by allosteric effectors such as 2,3-bisphosphoglycerate, which modulates hemoglobin’s affinity for oxygen .

相似化合物的比较

Myoglobin: Unlike hemoglobin, myoglobin consists of a single polypeptide chain and binds oxygen with higher affinity but does not exhibit cooperative binding.

Leghemoglobin: Found in leguminous plants, leghemoglobin scavenges oxygen to protect nitrogen-fixing bacteria from oxygen poisoning.

Hemocyanin: Found in some invertebrates, hemocyanin uses copper instead of iron to bind oxygen and is blue when oxygenated.

Uniqueness of Hemoglobins: this compound’s ability to bind and release oxygen cooperatively, its presence in almost all vertebrates, and its role in various physiological processes make it unique among oxygen-binding proteins .

生物活性

Hemoglobin (Hb) is a crucial protein found in red blood cells, primarily responsible for transporting oxygen from the lungs to tissues and facilitating the return transport of carbon dioxide. This article delves into the biological activities of hemoglobins, highlighting their biochemical properties, variants, clinical implications, and recent research findings.

Structure and Function

Hemoglobin is a tetramer composed of two alpha and two beta globin chains, each containing a heme group that binds oxygen. The quaternary structure of hemoglobin allows for cooperative binding, which enhances its oxygen-carrying capacity. The transition between the tense (T) state and relaxed (R) state upon oxygen binding is fundamental to its function.

Biological Activities

1. Oxygen Transport and Release

The primary function of hemoglobin is to transport oxygen. The binding affinity for oxygen is influenced by several factors, including pH (Bohr effect), carbon dioxide concentration, and 2,3-bisphosphoglycerate levels. This regulation ensures efficient oxygen delivery in tissues with varying metabolic demands.

2. Pseudo-Peroxidase Activity

Recent studies have identified hemoglobin's role as a pseudo-peroxidase. Hemoglobin can catalyze the oxidation of substrates in the presence of hydrogen peroxide (H₂O₂), leading to oxidative modifications that can affect cell signaling and damage cellular components . This activity has implications in diseases such as sickle cell disease (SCD), where oxidative stress plays a significant role .

3. Bioactive Peptides Production

Human hemoglobin has been investigated as a source of bioactive peptides, which may have therapeutic potential. Enzymatic hydrolysis of hemoglobin can yield peptides with antioxidant properties and other biological activities. For instance, studies have shown that specific peptides derived from hemoglobin exhibit beneficial effects on health, including anti-inflammatory and immunomodulatory activities .

Hemoglobin Variants

Over 1,000 natural variants of hemoglobin have been documented, with mutations often leading to altered biochemical properties and clinical manifestations. Some notable variants include:

| Variant Name | Location | Mutation | Clinical Correlate |

|---|---|---|---|

| Hb S | β6 (A3) | Glu > Val | Sickle cell disease |

| Hb C | β6 (A3) | Glu > Lys | Mild hemolytic anemia |

| Hb E | β26 (B8) | Glu > Lys | Microcytic anemia |

| Constant Spring | α2 142 (HC3) | Stop > Gln | Thalassemia |

These variants can lead to conditions such as hemolytic anemia or thalassemia due to altered stability or affinity for oxygen .

Case Studies

Case Study 1: Hemoglobin S/C Disease

A 17-year-old male diagnosed with Hb S/C disease exhibited severe symptoms including frequent pain crises and acute chest syndrome. His management involved supportive care and blood transfusions due to recurrent anemia related to his hemoglobin variant .

Case Study 2: Malaria-Induced Anemia

A pediatric patient presented with severe malaria and significant anemia (hemoglobin level dropped to 6.6 g/dL). Management focused on treating the malaria while avoiding blood transfusions, demonstrating the critical role of hemoglobin in recovery from infectious diseases .

Recent Research Findings

Recent studies have expanded our understanding of hemoglobin beyond its traditional roles:

- Chemosensory Function : Research indicates that hemoglobin acts as a chemosensory cue in mice, influencing behaviors related to exploration and risk assessment during lactation periods .

- Antioxidant Role : Hemoglobin's interaction with other plasma proteins like haptoglobin has been shown to mitigate oxidative stress by stabilizing its ferrous state under oxidative conditions .

- Peptide Production : Investigations into enzymatic hydrolysis have revealed that human hemoglobin can produce significant amounts of bioactive peptides rapidly, suggesting potential applications in functional foods or nutraceuticals .

属性

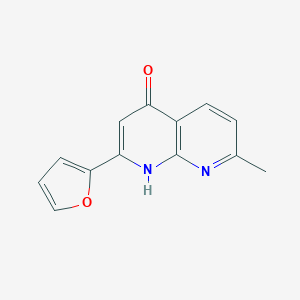

IUPAC Name |

2-(furan-2-yl)-7-methyl-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-8-4-5-9-11(16)7-10(15-13(9)14-8)12-3-2-6-17-12/h2-7H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGWEZCOABYORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C=C(N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | Hemoglobins | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20987 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9008-02-0 | |

| Record name | Deoxyhemoglobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009008020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hemoglobins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。